BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Neuropharmacology Behavioural neuroscience Zebrafish screening

2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine (CAS 355382-36-4), also designated 34H-NBOMe(F), is a synthetic N-benzyl-2-phenylethylamine (NBPEA) derivative bearing a 3,4-dimethoxy substitution on the phenethylamine core and a para-trifluoromethyl (–CF₃) group on the N-benzyl ring. The compound belongs to the broader NBOMe chemotype, a class of potent 5-HT₂A receptor agonists that has attracted sustained interest in neuropharmacology, analytical toxicology, and chemical neuroscience research.

Molecular Formula C18H20F3NO2
Molecular Weight 339.4 g/mol
CAS No. 355382-36-4
Cat. No. B3864838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
CAS355382-36-4
Molecular FormulaC18H20F3NO2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC
InChIInChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3
InChIKeyAKDISEXALHOUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine (CAS 355382-36-4): Structural and Pharmacological Baseline for Scientific Procurement


2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine (CAS 355382-36-4), also designated 34H-NBOMe(F), is a synthetic N-benzyl-2-phenylethylamine (NBPEA) derivative bearing a 3,4-dimethoxy substitution on the phenethylamine core and a para-trifluoromethyl (–CF₃) group on the N-benzyl ring [1]. The compound belongs to the broader NBOMe chemotype, a class of potent 5-HT₂A receptor agonists that has attracted sustained interest in neuropharmacology, analytical toxicology, and chemical neuroscience research [1][2]. Unlike the more extensively characterised 2,5-dimethoxy-substituted NBOMe congeners (e.g., 25I-NBOMe, 25B-NBOMe), the 3,4-dimethoxy series remains comparatively understudied, making reliable structure–activity differentiation critical for laboratories procuring research-grade reference materials [1].

Why 2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine Cannot Be Interchanged with Generic NBPEA Analogs in Research Protocols


Within the 3,4-dimethoxy NBPEA sub-series, seemingly conservative substituent changes on the N-benzyl ring produce qualitatively distinct pharmacological signatures that preclude interchangeable use in experimental protocols [1]. The para-CF₃ congener (34H-NBOMe(F)) clusters as anxiolytic/hallucinogenic-like, whereas the ortho-OCH₃ analog (34H-NBOMe) is behaviourally inert; the ortho-F analog (34H-NBF) falls into an anxiogenic/hypolocomotor cluster [1]. These divergent phenotypes are further reflected in differential modulation of brain monoamine turnover measured in the same model system, confirming that the positional and electronic character of the N-benzyl substituent is a critical determinant of in vivo neuroactivity [1]. Consequently, generic procurement of any “3,4-dimethoxy-NBPEA” without verifying the specific N-benzyl substitution pattern introduces a high risk of obtaining a compound with fundamentally different—or absent—CNS pharmacological activity [1].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine (34H-NBOMe(F))


Behavioural Phenotype Divergence: Anxiolytic/Hallucinogenic-Like vs. Behaviourally Inert in Zebrafish Novel Tank Test

In the zebrafish novel tank test of anxiety and activity, 34H-NBOMe(F) (the target compound) significantly increased time in the top zone and reduced both the number of top entries and the latency to enter the top at concentrations of 10 and 20 mg/L, indicative of an anxiolytic-like profile [1]. In contrast, the ortho-methoxy analog 34H-NBOMe was generally behaviourally inactive at all concentrations tested (5, 10, and 20 mg/L), producing no significant behavioural endpoints in the same assay [1]. Computational AI-driven clustering further classified 34H-NBOMe(F) as 'anxiolytic/hallucinogenic-like,' whereas 34H-NBOMe was classified as 'behaviourally inert' [1]. This constitutes a qualitative, concentration-dependent differentiation between two 3,4-dimethoxy congeners differing only in the N-benzyl substitution (para-CF₃ vs. ortho-OCH₃).

Neuropharmacology Behavioural neuroscience Zebrafish screening

Anti-Despair Efficacy Differentiation: 34H-NBOMe(F) vs. 24H-NBOMe(F) in Zebrafish Tail Immobilisation Test

In the zebrafish tail immobilisation (ZTI) test of despair-like behaviour, 34H-NBOMe(F) evoked strong, multidimensional behavioural effects, producing significantly greater distance travelled and time spent mobile compared to control [1]. By comparison, 24H-NBOMe(F) — the 2,4-dimethoxy positional isomer bearing the same 2-trifluoromethoxybenzyl substituent — exhibited a less pronounced antidepressant-like effect, with only longer time spent mobile reaching significance [1]. This indicates that within the N-benzyl-2-phenylethylamine scaffold, the 3,4-dimethoxy substitution pattern on the phenethylamine core preferentially enhances anti-despair efficacy when paired with the -OCF₃ (or -CF₃) N-benzyl substituent relative to the 2,4-dimethoxy configuration.

Antidepressant screening Despair-like behaviour Zebrafish model

Concentration-Dependent Effect Cluster Membership: 34H-NBOMe(F) Classified as Broadly Active Across Doses

AI-driven clustering of concentration-dependent behavioural effects across all ten tested NBPEA derivatives identified four distinct clusters [1]. Cluster A comprised drugs showing no significant effect at any concentration studied (including 24H-NBOMe and 34H-NBOMe). Cluster B contained drugs effective only at 20 mg/L (24H-NBF, 34H-NBF). Cluster C — which included 34H-NBOMe(F) together with 24H-NBCl, 34H-NBCl, 24H-NBBr, and 34H-NBBr — consisted of drugs producing similar effects at both 10 and 20 mg/L that were significantly different from control [1]. Cluster D was represented solely by 24H-NBOMe(F), where 10 and 20 mg/L effects differed from both control and each other. This classification positions 34H-NBOMe(F) as a member of the cluster exhibiting the broadest concentration-effect range, distinguishing it from the behaviourally inert 34H-NBOMe (Cluster A) and the only-at-20-mg/L 34H-NBF (Cluster B).

Psychopharmacological profiling Dose-response clustering Zebrafish behavioural screening

Neurochemical Selectivity: 34H-NBOMe(F) Reduces Dopamine Levels and Increases Dopamine Turnover, Unlike 24H-NBF

Whole-brain neurochemical analysis of zebrafish exposed to NBPEA derivatives at 20 mg/L revealed that 34H-NBOMe(F) significantly reduced dopamine levels and increased dopamine turnover (DOPAC/dopamine ratio) compared to the control group [1]. Critically, this dopaminergic effect was not universal across the series: 24H-NBF did not reduce dopamine levels or increase turnover, despite other compounds (24H-NBBr, 24H-NBOMe(F), 34H-NBCl) sharing the effect with 34H-NBOMe(F) [1]. Furthermore, 34H-NBOMe(F), along with 24H-NBOMe(F) and 34H-NBCl, also increased the HVA/dopamine ratio, indicating a broader modulation of dopaminergic catabolism [1]. The serotoninergic system was similarly affected: 34H-NBOMe(F) reduced serotonin levels and increased serotonin turnover (5-HIAA/serotonin ratio) [1].

Neurochemistry Monoamine turnover Dopamine signalling

Cytochrome P450 Inhibition Liability Profile: Low-Affinity CYP2D6 and CYP3A4 Inhibition

Inhibition of human recombinant cytochrome P450 isoforms was assessed for the target compound. 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine exhibited an IC₅₀ of 2.17 × 10⁴ nM (21.7 μM) against CYP2D6 and an IC₅₀ > 2.00 × 10⁴ nM (>20 μM) against CYP3A4, both assayed in insect microsome expression systems using fluorescent probe substrates [1]. These values indicate low inhibitory potency at the two major drug-metabolising CYP isoforms. While class-level data indicate that N-benzyl phenethylamine derivatives are generally metabolised by CYP enzymes and monoamine oxidases, direct comparative CYP inhibition IC₅₀ data for closely related analogs (e.g., 34H-NBOMe, 34H-NBF) are not available in the same assay system, and therefore this evidence is classified as supporting rather than directly comparative [2].

Drug metabolism CYP inhibition ADMET profiling

Central Nervous System Penetration Confirmed by Direct Brain Tissue Detection in Zebrafish

UHPLC-HRMS analysis of zebrafish brain tissue following systemic bath exposure at 20 mg/L confirmed overt peaks for all ten NBPEA derivatives tested, including 34H-NBOMe(F), demonstrating that the compound reaches the central nervous system at the same concentration that elicits behavioural and neurochemical effects [1]. While qualitative in nature, this direct evidence of brain penetration distinguishes 34H-NBOMe(F) from compounds in the same chemotype for which CNS availability remains extrapolated solely from in silico predictions and provides essential confirmation that the observed in vivo pharmacology is centrally mediated [1]. The same analytical approach confirmed CNS presence for all tested derivatives, establishing a within-study baseline for interpreting behavioural-neurochemical correlations [1].

Blood-brain barrier penetration CNS drug delivery Neuropharmacokinetics

Highest-Yield Research and Industrial Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine (34H-NBOMe(F))


Neuropharmacological Studies Requiring a 3,4-Dimethoxy NBPEA with Anxiolytic/Hallucinogenic-Like Phenotype

Researchers investigating the structure–activity relationships (SAR) of NBPEA derivatives at serotonin receptor subtypes should select 34H-NBOMe(F) as the reference compound for the anxiolytic/hallucinogenic-like phenotype within the 3,4-dimethoxy series. Unlike 34H-NBOMe (behaviourally inert), 34H-NBF (anxiogenic/hypolocomotor), and 34H-NBBr/34H-NBCl (behaviourally inert), only the para-CF₃ congener produces a robust anxiolytic-like signature in the zebrafish novel tank test at 10–20 mg/L [1]. This phenotype is furthermore associated with increased serotonin and dopamine turnover, making the compound a valuable tool for dissecting monoaminergic contributions to anxiety- and hallucinogen-related behaviours in vertebrate models [1].

Antidepressant Drug Discovery Screens Using Zebrafish Despair Models

In zebrafish-based antidepressant screening campaigns, 34H-NBOMe(F) provides a multidimensional anti-despair effect—significantly increasing both distance travelled and time spent mobile in the ZTI test—that is quantitatively broader than that of its 2,4-dimethoxy positional isomer 24H-NBOMe(F) [1]. Procurement of the correct positional isomer (3,4-dimethoxy rather than 2,4-dimethoxy) is therefore critical for achieving the more robust anti-despair signal when the -OCF₃ (or -CF₃) N-benzyl substituent is held constant, ensuring assay sensitivity and reproducibility [1].

In Vitro Drug–Drug Interaction and CYP Inhibition Liability Screening Panels

Laboratories conducting tiered ADMET liability assessment for novel psychoactive substance (NPS) libraries can employ 34H-NBOMe(F) as a characterised NBPEA reference standard with documented low CYP2D6 (IC₅₀ = 21.7 μM) and CYP3A4 (IC₅₀ > 20 μM) inhibition liability [1]. While direct comparative CYP data for close analogs remain unavailable, the availability of replicate IC₅₀ values from a curated database (ChEMBL/BindingDB) provides a quantitative benchmark for assessing the CYP inhibition profile of newly synthesised NBPEA derivatives in identical or analogous assay formats [1][2].

Analytical Reference Standard for Forensic Toxicology and NPS Identification

Given the established CNS penetration and the compound's membership in the analytically characterised 3,4-dimethoxy NBPEA series with confirmed UHPLC-HRMS detection in biological matrices, 34H-NBOMe(F) serves as a qualified reference standard for forensic toxicology laboratories developing targeted or non-targeted screening methods for N-benzyl phenethylamine derivatives [1]. The availability of NMR, GC-MS, and UHPLC-HRMS characterisation data for the compound and its positional isomers supports unambiguous identification and differentiation in seized material or biological specimens [1].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.